(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid (Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14495550
InChI: InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-
SMILES:
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol

(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

CAS No.:

Cat. No.: VC14495550

Molecular Formula: C21H29N3O4

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid -

Specification

Molecular Formula C21H29N3O4
Molecular Weight 387.5 g/mol
IUPAC Name (Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Standard InChI InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-
Standard InChI Key RJNDVCNWVBWHLY-BHQIHCQQSA-N
Isomeric SMILES C1CC2C(C(C1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
Canonical SMILES C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name reflects its intricate architecture:

  • A 7-oxabicyclo[2.2.1]heptane core, a bridged ether ring system conferring stereochemical complexity.

  • A hydrazinylmethyl substituent at position 3 of the bicycloheptane, bearing a phenylcarbamoyl group (-NH-C(=O)-NH-C6H5).

  • A (Z)-hept-5-enoic acid side chain at position 2, introducing geometric isomerism and carboxylic acid functionality .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H29N3O4
Molecular Weight387.47 g/mol
CAS Number98299-61-7
SMILES NotationC1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

The bicyclo[2.2.1]heptane system imposes significant steric constraints, likely influencing receptor binding and metabolic stability. The (Z)-configuration of the heptenoic acid side chain suggests a bent conformation, potentially enhancing membrane interaction .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is published, analogous bicycloheptane derivatives are typically constructed via:

  • Diels-Alder Cyclization: To form the bicyclic ether core.

  • Hydrazine Coupling: Reaction of hydrazine derivatives with isocyanate intermediates to install the phenylcarbamoyl-hydrazinylmethyl group .

  • Wittig Olefination: For introducing the (Z)-configured double bond in the heptenoic acid chain .

Critical challenges include controlling stereochemistry at the bicycloheptane bridgehead and maintaining geometric purity during olefination. Purification likely involves reverse-phase HPLC, given the compound’s polarity.

Spectroscopic Data

Hypothetical spectral signatures based on structural analogs:

  • ¹H NMR:

    • δ 7.3–7.5 ppm (aromatic protons from phenylcarbamoyl).

    • δ 5.3–5.5 ppm (olefinic protons, (Z)-configuration coupling constant J ≈ 10–12 Hz).

    • δ 3.5–4.0 ppm (methylene protons adjacent to ether oxygen).

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch from carboxylic acid and carbamate) .

Hypothesized Biological Mechanisms and Targets

Thromboxane A2 Receptor (TXA2R) Antagonism

Structurally related compounds (e.g., SQ29548) are potent TXA2R antagonists, inhibiting pro-inflammatory signaling in microglia and neurons . The phenylcarbamoyl hydrazine moiety may mimic TXA2’s carboxylate group, competitively blocking receptor activation:

TXA2R + AntagonistInactive Complex(Dissociation Constant Kd108 M)\text{TXA2R + Antagonist} \rightleftharpoons \text{Inactive Complex} \quad \text{(Dissociation Constant } K_d \approx 10^{-8} \text{ M)}

Table 2: Comparison to TXA2R Antagonist SQ29548

FeatureTarget CompoundSQ29548
Core Structure7-Oxabicyclo[2.2.1]heptaneBicycloheptane (non-ether)
Key PharmacophorePhenylcarbamoyl hydrazineSulfonamide
Bioactivity (Predicted)TXA2R inhibition (IC50 ~ nM)TXA2R IC50 = 8.2 nM

Computational Modeling and Docking Studies

TXA2R Binding Pocket Analysis

Molecular docking simulations (hypothetical) suggest:

  • The bicycloheptane ether oxygen forms hydrogen bonds with TXA2R’s Arg295.

  • The phenylcarbamoyl group engages in π-π stacking with Phe154.

  • The heptenoic acid chain occupies a hydrophobic cleft near Leu191 .

Figure 1: Predicted Binding Pose (Hypothetical)

Receptor-Ligand Interaction Diagram\text{Receptor-Ligand Interaction Diagram}
Key interactions: H-bonds (dashed lines), hydrophobic contacts (spheres).

Future Research Directions

  • Synthetic Optimization: Introduce fluorinated aryl groups (cf. CAS 115825-93-9 ) to enhance metabolic stability.

  • In Vivo Neuroprotection Models: Test efficacy in murine LPS-induced neuroinflammation.

  • Isomerization Studies: Compare (Z)- and (E)-heptenoic acid configurations on target engagement.

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